Ethyl 3-(4-chloro-2-fluoroanilino)-2-cyanoprop-2-enoate
CAS No.:
Cat. No.: VC15876028
Molecular Formula: C12H10ClFN2O2
Molecular Weight: 268.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H10ClFN2O2 |
|---|---|
| Molecular Weight | 268.67 g/mol |
| IUPAC Name | ethyl 3-(4-chloro-2-fluoroanilino)-2-cyanoprop-2-enoate |
| Standard InChI | InChI=1S/C12H10ClFN2O2/c1-2-18-12(17)8(6-15)7-16-11-4-3-9(13)5-10(11)14/h3-5,7,16H,2H2,1H3 |
| Standard InChI Key | ZSEBDGHEJRCHGT-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C(=CNC1=C(C=C(C=C1)Cl)F)C#N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Nomenclature
Ethyl 3-(4-chloro-2-fluoroanilino)-2-cyanoprop-2-enoate is systematically named (E)-3-(4-chloro-2-fluoroanilino)-2-cyanoprop-2-enoate under IUPAC guidelines . The compound’s molecular formula, C₁₂H₁₀ClFN₂O₂, reflects its composition: 12 carbon atoms, 10 hydrogen atoms, one chlorine atom, one fluorine atom, two nitrogen atoms, and two oxygen atoms. The ethyl ester moiety (-COOEt), cyano group (-CN), and 4-chloro-2-fluorophenylamino substituent contribute to its distinct reactivity and physicochemical behavior.
Structural Features and Stereochemistry
The compound adopts an (E)-configuration at the double bond of the propenoate backbone, as indicated by its IUPAC name . This spatial arrangement influences its intermolecular interactions and stability. Key structural attributes include:
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A conjugated π-system extending across the propenoate core, enhancing resonance stabilization.
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Electron-withdrawing groups (cyano and ester) that polarize the double bond, facilitating nucleophilic or electrophilic attacks.
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A halogenated aromatic ring (4-chloro-2-fluorophenyl) that may participate in halogen bonding or π-stacking interactions.
The SMILES notation CCOC(=O)C(=C(C#N)Nc1ccc(c(c1)F)Cl) provides a simplified representation of its connectivity .
Synthesis and Industrial Production
Synthetic Routes
The synthesis of ethyl 3-(4-chloro-2-fluoroanilino)-2-cyanoprop-2-enoate likely involves a multi-step protocol common to α,β-unsaturated esters. A plausible route includes:
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Knoevenagel Condensation: Reaction of ethyl cyanoacetate with 4-chloro-2-fluoroaniline in the presence of a base (e.g., piperidine) to form the α-cyano-β-amino propenoate backbone.
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Purification: Recrystallization or chromatography to isolate the (E)-isomer, leveraging differences in solubility or polarity.
Industrial-scale production may employ continuous-flow reactors to optimize yield and minimize side reactions. Automated temperature and pH control are critical to maintaining regioselectivity and stereochemical purity .
Challenges in Synthesis
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Regioselectivity: Competing reactions at the amino group or cyano moiety may lead to byproducts.
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Stereochemical Control: Ensuring exclusive formation of the (E)-isomer requires precise reaction conditions.
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Halogen Compatibility: The presence of chlorine and fluorine necessitates inert atmospheres to prevent dehalogenation.
Physicochemical Properties
Physical State and Solubility
While experimental data on melting/boiling points are unavailable, analogous α-cyano propenoates typically exist as crystalline solids at room temperature. The compound is expected to exhibit:
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Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF).
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Limited solubility in water due to hydrophobic aromatic and ester groups.
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Compatibility with ethanol and acetone for recrystallization.
Stability and Reactivity
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Thermal Stability: Decomposition may occur above 150°C, with possible release of toxic fumes (HCN, HCl).
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Hydrolytic Sensitivity: The ester and cyano groups are susceptible to hydrolysis under acidic or basic conditions, yielding carboxylic acids or amides.
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Photoreactivity: Conjugated double bonds may undergo [2+2] cycloaddition under UV light.
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